molecular formula C9H11FO B1282437 3-(2-Fluorophenyl)propan-1-ol CAS No. 76727-24-7

3-(2-Fluorophenyl)propan-1-ol

Cat. No.: B1282437
CAS No.: 76727-24-7
M. Wt: 154.18 g/mol
InChI Key: IEKKPRUDKBJNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)propan-1-ol is a high-purity fine chemical serving as a versatile aromatic building block in organic synthesis and medicinal chemistry. This compound features a propanol spacer linked to a 2-fluorophenyl ring, a structure that is highly valuable for constructing more complex molecules. Its primary research value lies in its application as a key intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom and the benzyl alcohol functionality on the aromatic ring allow for further synthetic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, nucleophilic substitution of the fluorine, and various coupling reactions to extend the molecular framework. Researchers utilize this compound to incorporate the 2-fluorophenyl fragment into target structures, a motif known to influence the bioavailability, metabolic stability, and binding affinity of candidate drugs. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. For R&D purposes only. Not for drug, household, or other uses.

Properties

IUPAC Name

3-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKPRUDKBJNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504543
Record name 3-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76727-24-7
Record name 3-(2-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Ketone Precursors

The most common method involves reducing 3-(2-fluorophenyl)propan-1-one to the corresponding alcohol. Sodium borohydride (NaBH₄) is a widely used reducing agent due to its mild reaction conditions and high efficiency.

Key Experimental Protocols

Reagent/Condition Details Yield Reference
NaBH₄ in MeOH/NaOH 3-(2-fluorophenyl)propan-1-one reduced in methanol with NaOH (pH 12–13) at 20°C for 1 h. 94%
NaBH₄ in THF/EtOH Reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one at −10°C for 10 min. 95%
Mechanistic Insights
  • Sodium Borohydride Reduction : The ketone undergoes nucleophilic attack by the hydride ion from NaBH₄, forming the alcohol. This reaction is pH-dependent, with optimal results under alkaline conditions.
  • Solvent Effects : Methanol and tetrahydrofuran (THF) are preferred solvents due to their polar aprotic nature, which stabilizes the transition state and enhances reaction rates.

Functional Group Transformations

Alternative routes involve converting aldehydes, esters, or nitriles into the target alcohol.

Aldehyde Reduction

3-(2-Fluorophenyl)propionaldehyde (CAS 175143-93-8) can be reduced to the alcohol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Method Conditions Yield Reference
LiAlH₄ in THF Aldehyde reduced at 0°C for 2 h. 83%
H₂/Pd-C Hydrogenation at 20–25°C under 5–50 psi H₂. 95%
Advantages
  • LiAlH₄ : Stronger reducing agent than NaBH₄, suitable for less reactive aldehydes.
  • Catalytic Hydrogenation : Scalable for industrial production with high purity.

Synthetic Routes via Nucleophilic Substitution

For complex precursors, substitution reactions may precede reduction.

Ester Hydrolysis and Reduction

Methyl esters of 3-(2-fluorophenyl)propanoic acid can be hydrolyzed to carboxylic acids, followed by reduction.

Step Reagents/Conditions Yield Reference
Ester Hydrolysis HCl/H₂O at reflux for 6 h. 85%
Acid Reduction BH₃·THF at 0°C for 1 h. 90%
Challenges
  • Over-Reduction : Strong reducing agents like LiAlH₄ may lead to side reactions (e.g., ether formation).

Asymmetric Synthesis

Enantioselective methods are critical for pharmaceutical applications.

Industrial-Scale Production

Continuous flow reactors and automated systems optimize yield and purity.

Process Optimization

Parameter Optimal Value Impact Reference
Temperature 20–25°C Maximizes yield and minimizes byproducts
Solvent Methanol or THF Enhances solubility and reaction rate
Catalyst Loading 5–10% Pd/C Ensures efficient hydrogenation

Comparative Analysis of Methods

Method Advantages Limitations
NaBH₄ Reduction High yield, mild conditions Limited to ketone precursors
LiAlH₄ Reduction Broad substrate scope Requires strict anhydrous conditions
Catalytic Hydrogenation Scalable, high purity High pressure equipment needed

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form 3-(2-Fluorophenyl)propanal or further to 3-(2-Fluorophenyl)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-(2-Fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(2-Fluorophenyl)propanal and 3-(2-Fluorophenyl)propanoic acid.

    Reduction: 3-(2-Fluorophenyl)propan-1-amine.

    Substitution: Various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-(2-Fluorophenyl)propan-1-ol has the following structural formula:C9H11FO\text{C}_9\text{H}_{11}\text{F}\text{O}The presence of the fluorine atom enhances its lipophilicity and stability, which are critical for interactions with biological targets. The compound features an alcohol functional group that contributes to its reactivity and potential as a pharmacological agent.

Drug Development

The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as antidepressants and anti-inflammatory drugs due to their ability to modulate neurotransmitter systems and inflammatory pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 6 to 12.5 µg/mL, indicating strong antibacterial activity .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme functions. It acts as a biochemical probe for studying enzyme kinetics, affecting enzymatic activities through competitive inhibition or allosteric modulation. This property makes it valuable in biochemical research aimed at understanding enzyme mechanisms .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines, particularly MCF-7 breast cancer cells. The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics. Mechanistically, it appears to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 1: Antimicrobial Activity Assessment

In a controlled study assessing the antimicrobial efficacy of this compound, the compound was tested against several microbial strains. Results showed a strong zone of inhibition (ranging from 9 mm to 20 mm) compared to standard antibiotics like ciprofloxacin and griseofulvin, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Research

A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells by affecting tubulin polymerization dynamics .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to increased binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₉H₁₁FO 154.18 2-Fluorophenyl High electronegativity, moderate polarity
3-(2-Bromophenyl)propan-1-ol C₉H₁₁BrO 227.11 2-Bromophenyl High atomic mass, lower reactivity
3-(Pyridin-3-yl)propan-1-ol C₈H₁₁NO 137.18 Pyridin-3-yl Basic nitrogen, anti-inflammatory activity
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 3-Tolyl, dimethyl Hydrophobic, fragrance applications

Biological Activity

3-(2-Fluorophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H13F
  • Molecular Weight : 168.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can modulate the activity of neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of various psychiatric disorders.

Pharmacological Effects

  • CNS Activity : Studies have shown that derivatives of this compound exhibit significant central nervous system (CNS) activity. For instance, a related compound demonstrated effectiveness in reducing cocaine reinforcement in animal models, indicating potential applications in treating substance use disorders .
  • Anti-inflammatory Properties : Some studies suggest that the compound may possess anti-inflammatory effects by modulating cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory responses .
  • Antidepressant Effects : The structural modifications seen in fluorinated phenyl compounds have been associated with enhanced antidepressant-like effects in preclinical models, suggesting that this compound may similarly influence mood regulation .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-olReduces cocaine reinforcement
EmixustatOcular distribution
Novel triaryl derivativesAnti-inflammatory

Case Study 1: CNS Activity

In a study evaluating the effects of various fluorinated compounds on dopamine transporters, it was found that modifications similar to those present in this compound led to enhanced binding affinity at the dopamine transporter (DAT). This suggests a potential for developing new treatments for addiction and depression .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce TNF-α levels in vitro. This finding supports the hypothesis that this compound might be effective in managing inflammatory conditions .

Q & A

Basic: What synthetic strategies are recommended for laboratory-scale preparation of 3-(2-Fluorophenyl)propan-1-ol?

Answer:
The compound can be synthesized via catalytic hydrogenation of 3-(2-fluorophenyl)propen-1-ol or reduction of cinnamaldehyde derivatives using sodium borohydride (NaBH₄) in methanol. For example, analogous fluorinated propanols have been prepared via multi-step protocols involving Grignard reactions or reductive amination, as seen in the synthesis of (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol (11 steps, including chiral resolution) . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Catalyst optimization : Palladium on carbon (Pd/C) or Raney nickel may improve hydrogenation efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane gradients is commonly used .

Advanced: How does the fluorophenyl substituent influence regioselectivity in substitution reactions?

Answer:
The electron-withdrawing fluorine atom at the ortho position directs electrophilic substitution to the para position of the phenyl ring. For example, in analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, the fluorine atom stabilizes intermediates through inductive effects, favoring nucleophilic attacks at specific positions . Researchers should:

  • Monitor reaction kinetics : Use HPLC or GC-MS to track intermediate formation.
  • Modulate reaction conditions : Adjust temperature (e.g., 0–25°C) and stoichiometry to control regioselectivity .

Basic: What spectroscopic methods are optimal for structural confirmation?

Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : The fluorine atom causes splitting patterns (e.g., doublets in aromatic protons) and distinct chemical shifts (e.g., δ 4.5–5.5 ppm for hydroxyl protons). For example, 3-(3-chlorophenyl)propan-1-ol analogs show diagnostic peaks at δ 7.2–7.8 ppm for aromatic protons .
  • FT-IR : O-H stretching (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 168.1 (C₉H₁₁FO) validate the molecular formula .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For fluorinated propanols, studies on similar compounds (e.g., 3-(4-fluorophenyl)propen-1-one) reveal:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites influenced by fluorine .
  • Activation energies : Predict optimal conditions for oxidation or reduction (e.g., ΔG‡ values for hydroxyl → carbonyl conversion) .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent:

  • Hydrolysis : Moisture-sensitive hydroxyl groups may degrade in humid environments.
  • Oxidation : Antioxidants (e.g., BHT) can be added for long-term storage .
  • Light sensitivity : Fluorinated aromatic compounds are prone to photodegradation .

Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives?

Answer:

  • Synthetic routes : Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) to isolate enantiomers, as demonstrated in fluorinated γ-amino alcohol syntheses .
  • Analytical validation :
    • Chiral HPLC : Columns like Chiralpak® IA (hexane:isopropanol = 90:10) resolve enantiomers .
    • Optical rotation : Compare [α]D values with literature data (e.g., (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol: [α]D²⁵ = +12.5° in methanol) .

Basic: What safety protocols are essential for handling this compound?

Answer:
While specific hazard data for this compound is limited, analogous fluorinated alcohols require:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced: How do structural modifications (e.g., amino vs. hydroxyl groups) alter biological activity?

Answer:
The hydroxyl group in this compound may engage in hydrogen bonding with biological targets, whereas amino derivatives (e.g., (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol) exhibit enhanced membrane permeability. Comparative studies on fluorinated analogs show:

  • Enzyme inhibition : Amino derivatives inhibit retinal pigment epithelium (RPE) enzymes at IC₅₀ = 0.5–1.0 µM .
  • Cellular uptake : LogP values (e.g., 2.1 for hydroxyl vs. 1.5 for amino derivatives) influence bioavailability .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Drug candidates : Fluorinated propanols are intermediates in synthesizing kinase inhibitors or antipsychotics .
  • Probe molecules : Radiolabeled derivatives (e.g., ¹⁸F analogs) are used in PET imaging .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

  • Stepwise monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete reductions).
  • Catalyst loading : For hydrogenation, 5–10% Pd/C at 50 psi H₂ improves yields to >85% .
  • Workup efficiency : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes product loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)propan-1-ol
Reactant of Route 2
3-(2-Fluorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.